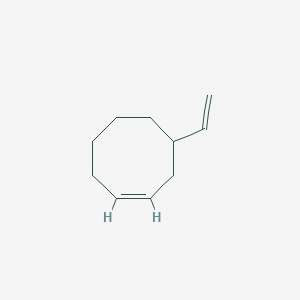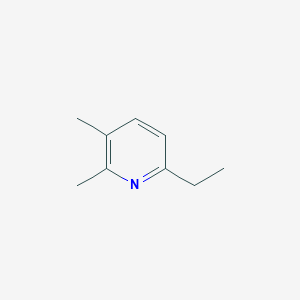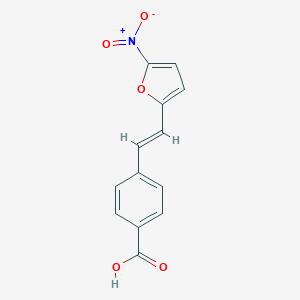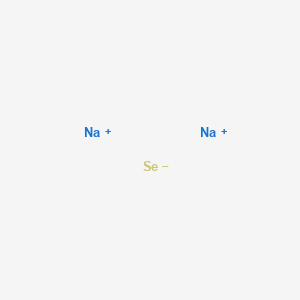
Sodium selenide
Übersicht
Beschreibung
Sch 29482 ist ein Penem-Antibiotikum, das zur Gruppe der β-Lactame gehört. Es ist chemisch verwandt mit dem Carbapenem-Antibiotikum Thienamycin. Diese Verbindung hat eine signifikante antibakterielle Wirkung gegen eine breite Palette von grampositiven und gramnegativen Bakterien gezeigt, was es zu einem vielversprechenden Kandidaten für die Behandlung verschiedener bakterieller Infektionen macht .
Wirkmechanismus
Target of Action
Sodium selenide, also known as dithis compound, is a form of selenium, an essential trace element. Selenium is incorporated into many different selenoproteins which serve various functions throughout the body . It is particularly important as a component of glutathione peroxidase, an important enzyme in the prevention of cellular damage by free radicals and reactive oxygen species .
Mode of Action
Selenium is first metabolized to selenophosphate and selenocysteine. Selenium incorporation is genetically encoded through the RNA sequence UGA. This sequence is recognized by RNA stem-loop structures called selenocysteine inserting sequences (SECIS). These structures require the binding of SECIS binding proteins (SBP-2) to recognize selenocysteine . This compound reacts with acids to produce toxic hydrogen selenide gas . The compound reacts with electrophiles to produce the selenium compounds .
Biochemical Pathways
Selenium is known to be a dose-dependent essential trace element in diverse organisms. Organisms can convert inorganic forms of selenium from the environment into organic forms, such as selenoproteins and selenonucleic acids via selenocysteine and 2-selenouridine, respectively . This compound is readily oxidized to polyselenides .
Result of Action
Selenium is an essential micronutrient that plays a crucial role in metabolism. It also has antioxidant properties, protecting cell components from oxidative damage due to peroxides produced during cellular metabolism . This compound reacts with water, easily undergoing hydrolysis to give mixtures of sodium biselenide (NaSeH) and hydroxide .
Action Environment
Selenium’s action can be influenced by environmental factors. For instance, geogenic and anthropogenic activities govern selenium in the environment. Environmental biogeochemical conditions control the bioavailability and the nature of selenium species . This compound is highly sensitive to water, easily undergoing hydrolysis .
Biochemische Analyse
Biochemical Properties
Sodium selenide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the formation of selenoproteins and selenonucleic acids via selenocysteine and 2-selenouridine . This compound can be transformed into selenophosphate by the enzyme SelD . This selenophosphate is then used by other enzymes in the biosynthesis of selenoneine .
Cellular Effects
This compound has various effects on cells and cellular processes. It influences cell function by interacting with different cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can decrease ex vivo O2 consumption and transiently inhibit mitochondrial cytochrome C oxidase . It also impacts the expression of selenoproteins in HepG2 human hepatocytes .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression. For instance, this compound can be transformed into selenophosphate by the enzyme SelD, which is then used by other enzymes for the biosynthesis of selenoneine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound shows significant metabolic activity, dose-dependently decreasing ex vivo O2 consumption and transiently inhibiting mitochondrial cytochrome C oxidase .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, anesthetized Wistar rats receiving intravenous this compound exhibited significant bradycardia, metabolic acidosis, and hyperlactataemia .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. For example, this compound is involved in the formation of selenoproteins and selenonucleic acids via selenocysteine and 2-selenouridine .
Vorbereitungsmethoden
Die Synthese von Sch 29482 umfasst mehrere Schritte, beginnend mit der Herstellung der Penem-Kernstruktur. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Bildung des Penem-Kerns: Die Kernstruktur wird durch eine Reihe von Reaktionen synthetisiert, die die Cyclisierung geeigneter Vorläufer umfassen.
Modifikationen der funktionellen Gruppen: Verschiedene funktionelle Gruppen werden in die Kernstruktur eingeführt, um ihre antibakterielle Aktivität und Stabilität zu verbessern.
Reinigung: Die endgültige Verbindung wird mit Techniken wie der Hochdruckflüssigkeitschromatographie gereinigt, um ihre Reinheit und Wirksamkeit zu gewährleisten
Chemische Reaktionsanalyse
Sch 29482 durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen am Penem-Kern zu modifizieren.
Substitution: Sch 29482 kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen durch andere ersetzt werden, um seine Eigenschaften zu modifizieren
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate der ursprünglichen Verbindung mit modifizierten antibakteriellen Eigenschaften.
Wissenschaftliche Forschungsanwendungen
Sch 29482 wurde ausgiebig auf seine antibakteriellen Eigenschaften untersucht. Einige seiner wichtigsten Anwendungen umfassen:
Chemie: Wird als Modellverbindung für die Untersuchung der Synthese und Reaktivität von Penem-Antibiotika verwendet.
Biologie: Untersucht auf seine Auswirkungen auf verschiedene Bakterienstämme, einschließlich derer, die gegen andere Antibiotika resistent sind.
Medizin: Mögliche Verwendung bei der Behandlung bakterieller Infektionen, insbesondere derer, die durch grampositive und gramnegative Bakterien verursacht werden.
Industrie: Anwendung bei der Entwicklung neuer antibakterieller Mittel und Formulierungen .
Wirkmechanismus
Sch 29482 entfaltet seine antibakterielle Wirkung durch Hemmung der Synthese bakterieller Zellwände. Es zielt auf Penicillin-bindende Proteine (PBPs) ab, die für die Vernetzung von Peptidoglykanketten in der bakteriellen Zellwand unerlässlich sind. Durch die Bindung an diese Proteine stört Sch 29482 die Zellwandsynthese, was zum Absterben von Bakterienzellen führt .
Analyse Chemischer Reaktionen
Sch 29482 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the penem core.
Substitution: Sch 29482 can undergo substitution reactions where specific atoms or groups are replaced with others to modify its properties
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of the original compound with modified antibacterial properties.
Wissenschaftliche Forschungsanwendungen
Sch 29482 has been extensively studied for its antibacterial properties. Some of its key applications include:
Chemistry: Used as a model compound for studying the synthesis and reactivity of penem antibiotics.
Biology: Investigated for its effects on various bacterial strains, including those resistant to other antibiotics.
Medicine: Potential use in treating bacterial infections, particularly those caused by Gram-positive and Gram-negative bacteria.
Industry: Employed in the development of new antibacterial agents and formulations .
Vergleich Mit ähnlichen Verbindungen
Sch 29482 ist einzigartig unter den Penem-Antibiotika aufgrund seiner hohen Stabilität und breiten Wirksamkeit. Ähnliche Verbindungen umfassen:
Thienamycin: Ein Carbapenem-Antibiotikum mit einer ähnlichen Kernstruktur, aber unterschiedlichen funktionellen Gruppen.
Cefotaxim: Ein Cephalosporin-Antibiotikum mit einem breiteren Wirkungsspektrum gegen gramnegative Bakterien.
Moxalactam: Ein weiteres β-Lactam-Antibiotikum mit Aktivität gegen sowohl grampositive als auch gramnegative Bakterien .
Sch 29482 zeichnet sich durch seine Stabilität gegenüber β-Lactamasen und seine orale Aufnahmefähigkeit aus, was es zu einem vielseitigen und wirksamen antibakteriellen Mittel macht.
Eigenschaften
CAS-Nummer |
1313-85-5 |
|---|---|
Molekularformel |
Na2Se |
Molekulargewicht |
124.95 g/mol |
IUPAC-Name |
sodioselanylsodium |
InChI |
InChI=1S/2Na.Se |
InChI-Schlüssel |
PNCGYTHKTDMKME-UHFFFAOYSA-N |
SMILES |
[Na+].[Na+].[Se-2] |
Kanonische SMILES |
[Na][Se][Na] |
Key on ui other cas no. |
1313-86-6 1313-85-5 |
Piktogramme |
Acute Toxic; Health Hazard; Environmental Hazard |
Verwandte CAS-Nummern |
1313-86-6 (Na2-Se6) |
Synonyme |
sodium selenide sodium selenide (Na2Se2), 75Se-labeled sodium selenide (Na2Se6) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details























Q1: How does sodium selenide exert its toxic effect in biological systems?
A1: this compound acts as a donor for hydrogen selenide (H2Se), a toxic agent. Research has shown that in yeast cells, hydrogen selenide induces DNA double-strand breaks via an oxygen-dependent reaction, triggering G2/M checkpoint activation and chromosome fragmentation. [] This DNA damage is the primary cause of its toxicity. []
Q2: Does this compound interact with specific biomolecules other than DNA?
A2: While the primary target of this compound toxicity appears to be DNA, it's important to note that hydrogen selenide, released from this compound, readily reacts with thiols. [] This suggests potential interactions with thiol-containing proteins and enzymes, although further research is needed to elucidate the specific consequences of these interactions.
Q3: Does the presence of metal ions influence the toxicity of this compound?
A3: Yes, studies have shown that certain metal ions can neutralize the toxicity of this compound. Metal ions like Ag+, Cd2+, Cu2+, Hg2+, Pb2+ and Zn2+ form insoluble colloids with selenide, effectively sequestering it. [] Other ions like Co2+ and Ni2+ protect cells by forming insoluble metal-selenide complexes and catalyzing hydrogen selenide oxidation. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is Na2Se. Its molecular weight is 126.94 g/mol.
Q5: Is there spectroscopic data available for this compound?
A5: While specific spectroscopic data for this compound is not extensively provided in the research papers, its presence and reactions are often confirmed indirectly. For instance, the formation of metal-selenide complexes is often characterized by techniques like X-ray diffraction (XRD) and transmission electron microscopy (TEM). [] Electron spin resonance (ESR) has been used to detect the presence of hydroxyl radicals upon exposure of this compound solution to oxygen. []
Q6: Can this compound be used for the synthesis of nanomaterials?
A7: Yes, this compound is a valuable reagent in nanomaterial synthesis. It has been successfully used in the one-pot synthesis of cobalt selenide nanoparticles, with sodium formaldehyde sulfoxylate acting as both a reducing agent and a surfactant to control particle growth. []
Q7: Does this compound participate in any catalytic reactions?
A8: While this compound itself might not be the catalyst, it plays a crucial role in generating catalytic species. For example, research shows that carboalkoxy this compound, potentially formed from this compound, can act as an intermediate in the selenium-catalyzed synthesis of carbonates from alkoxides, carbon monoxide, and oxygen. []
Q8: Can this compound be used for the synthesis of specific organic compounds?
A9: Yes, this compound is a versatile reagent in organic synthesis. It has been employed in the preparation of various compounds like dialkyl selenides, [] substituted selenophenes, [] divinylic selenides, [] isoselenochromenes, [] and (Z,Z)-3,3′-selanediylbis(2-propenamides). []
Q9: Have computational methods been used to study this compound and its reactions?
A10: While the provided research papers don't extensively discuss computational studies on this compound itself, density functional theory (DFT) calculations were used to investigate the electronic properties of sulfur, selenium, and tellurium analogues of 1,8-anthraquinone-18-crown-5 and their complexes with lead(II) and magnesium(II). [] This highlights the applicability of computational methods in understanding the behavior of selenium-containing compounds.
Q10: How does the structure of selenophene derivatives influence their glutathione peroxidase-like activity?
A11: Studies on (Z,Z)-3,3′-selanediylbis(2-propenamides) revealed that the substituents on the amide group significantly influenced their glutathione peroxidase-like activity. [] Specifically, the presence of two lipophilic cyclohexyl substituents led to significantly higher activity compared to other derivatives. []
Q11: Are there any specific challenges associated with the handling and storage of this compound?
A12: this compound is known to be sensitive to air and moisture. Therefore, it's typically handled and stored under an inert atmosphere to prevent oxidation and degradation. [, ]
Q12: What safety precautions should be taken when handling this compound?
A12: Given the toxicity of this compound and its potential to release hydrogen selenide gas, it's crucial to handle it with extreme care. Appropriate personal protective equipment, including gloves and respirators, should be worn. Work should be conducted in a well-ventilated area or under a fume hood to minimize exposure.
Q13: How is selenium metabolized in the body, and how does this relate to this compound?
A14: While this compound itself is not a common dietary form of selenium, it provides insights into the metabolism of selenium compounds. Research on various selenium supplements, including sodium selenite and selenopyrane, highlights that selenium metabolism often involves the formation of hydrogen selenide, which is further metabolized into various selenoproteins or excreted. []
Q14: Has this compound been studied in animal models?
A15: this compound has been used in animal studies, primarily to investigate its toxicity and the impact of metal ions on its toxicity. [, ] It has also been explored as a tool for retrograde tracing of zinc-containing neurons in rats. [, ]
Q15: What were the findings of the animal studies using this compound for retrograde tracing?
A16: Studies utilizing this compound as a retrograde tracer revealed the presence of zinc-rich boutons in the rat visual cortex. [] Specifically, injections of this compound into area Oc1 of the rat brain led to the retrograde labeling of neuronal cell bodies in the contralateral cortex, primarily in layers 2-3 and 6. [] This suggested the existence of zinc-rich and zinc-poor callosal projection systems. []
Q16: Are there any known mechanisms of resistance to the toxic effects of this compound?
A17: While specific resistance mechanisms haven't been extensively studied, research on yeast has identified genes involved in homologous recombination and DNA damage checkpoint pathways that, when deleted, increase sensitivity to this compound. [] This suggests that cellular mechanisms involved in DNA repair play a role in mitigating its toxicity.
Q17: What is the primary mechanism of toxicity associated with this compound?
A18: The primary mechanism of this compound toxicity is attributed to the generation of hydrogen selenide (H2Se), which induces oxidative stress and DNA double-strand breaks in cells. [, ] This DNA damage can ultimately lead to cell death. []
Q18: What are the implications of this compound's oxygen-dependent toxicity?
A19: The oxygen-dependent nature of this compound's toxicity highlights the importance of handling this compound cautiously. [] Exposure to air can increase the risk of H2Se formation and subsequent toxic effects. This also suggests that strategies aimed at reducing oxidative stress might offer some protection against its toxicity.
Q19: Are there alternative compounds to this compound for specific applications?
A19: Yes, depending on the application, alternatives to this compound exist. For instance, in organic synthesis, other selenium-containing reagents like dialkyl diselenides or selenols might be used. Similarly, other metal chalcogenides could be considered for nanomaterial synthesis.
Q20: Are there specific considerations for the disposal of this compound waste?
A20: Given its toxicity, this compound waste should be handled and disposed of following appropriate regulations and guidelines for hazardous materials. It's essential to prevent its release into the environment due to potential ecotoxicological concerns.
Q21: What research tools and resources are essential for studying this compound?
A21: Research involving this compound necessitates access to specialized equipment and facilities, including:
- Glove boxes and inert atmosphere setups: For handling air- and moisture-sensitive compounds. [, ]
- Spectroscopic techniques: Such as UV-Vis, IR, NMR, and potentially X-ray photoelectron spectroscopy (XPS) for characterizing this compound and its reaction products. [, , ]
- Microscopy tools: Like TEM and SEM for analyzing the morphology and size of nanoparticles synthesized using this compound. []
Q22: What are some key historical milestones in the research and applications of this compound?
A27:
- Neuroanatomical tracer: In 1982, this compound was introduced as a tool for tracing zinc-containing neurons. [] This marked a significant development in neuroscience research.
- Toxicity studies: More recently, studies have investigated the mechanisms of this compound toxicity, particularly its impact on DNA integrity. []
Q23: What are some examples of cross-disciplinary applications of this compound research?
A23:
- Neuroscience and Chemistry: The use of this compound as a neuroanatomical tracer highlights the synergy between chemistry and neuroscience, enabling researchers to visualize and study specific neuronal pathways. [, ]
- Materials Science and Chemistry: The application of this compound in the synthesis of nanomaterials like cobalt selenide nanoparticles exemplifies the collaboration between materials scientists and chemists in developing novel materials with tailored properties. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
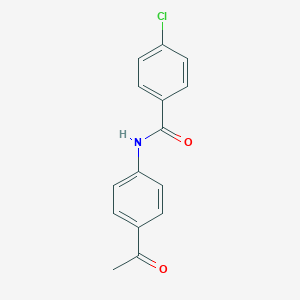
![1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl-](/img/structure/B74007.png)



